4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Catalog No.
S12672320
CAS No.
M.F
C18H18N6O4S
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)...

Product Name

4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

Molecular Formula

C18H18N6O4S

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C18H18N6O4S/c25-18(20-15-2-1-3-16(12-15)24-13-19-21-22-24)14-4-6-17(7-5-14)29(26,27)23-8-10-28-11-9-23/h1-7,12-13H,8-11H2,(H,20,25)

InChI Key

MPLDZYRORYVZLW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound characterized by its unique molecular structure. Its molecular formula is C20H22N6O4SC_{20}H_{22}N_{6}O_{4}S and it has a molecular weight of 442.5 g/mol. This compound features a morpholine ring, a sulfonyl group, a benzamide moiety, and a tetrazole ring, which contribute to its potential biological activity and chemical reactivity. The presence of these functional groups suggests that it may interact with various biological targets, making it of interest in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The sulfonyl group can undergo oxidation reactions, potentially yielding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced using lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
  • Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide nitrogen, depending on the presence of activating or deactivating groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is primarily linked to its potential as a therapeutic agent. Compounds with similar structures have been investigated for their roles in inhibiting specific enzymes or receptors involved in various diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, although further research is required to elucidate its mechanisms of action and therapeutic efficacy.

The synthesis of 4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves several steps:

  • Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group: Sulfonation reactions using sulfur trioxide or chlorosulfonic acid are commonly employed to introduce the sulfonyl group.
  • Synthesis of the Tetrazole Ring: The tetrazole moiety can be formed via cycloaddition reactions involving azides and nitriles.
  • Amidation: Finally, the benzamide structure is completed by reacting the amine with an appropriate acid chloride or anhydride.

These methods illustrate a multi-step synthetic route that leverages established organic chemistry techniques.

4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several potential applications:

  • Medicinal Chemistry: It is being explored for use in drug development targeting specific diseases, particularly those involving inflammatory processes and cancer.
  • Materials Science: The compound's unique structure may lend itself to applications in developing new materials with specific electronic or catalytic properties.
  • Industrial Chemistry: It can serve as an intermediate in synthesizing other complex organic molecules, including pharmaceuticals and agrochemicals.

Studies investigating the interactions of 4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide with biological targets are crucial for understanding its therapeutic potential. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Studies: Investigating how the compound influences biological pathways, including signal transduction and gene expression modulation.

Such research is essential for determining the viability of this compound as a drug candidate.

Several compounds share structural similarities with 4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide:

Compound NameMolecular FormulaNotable Features
4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamideC19H20N6O3SC_{19}H_{20}N_{6}O_{3}SContains a piperidine instead of morpholine
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amineC5H5N7O4C_{5}H_{5}N_{7}O_{4}Features a different heterocyclic structure with nitro groups
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-oneC19H20N6OC_{19}H_{20}N_{6}OContains a piperazine ring and is studied for therapeutic effects

Uniqueness

The uniqueness of 4-(morpholin-4-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide lies in its combination of functional groups that confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with biological systems, making it a promising candidate for further research in medicinal chemistry.

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

414.11102425 g/mol

Monoisotopic Mass

414.11102425 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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